4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol
Description
4-[4-(1,3-Benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring and a benzene ring substituted with hydroxyl groups
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-15(17-18-12-4-2-3-5-14(12)23-17)16(20-19-9)11-7-6-10(21)8-13(11)22/h2-8,21-22H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUBXHFNNZJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures . Another approach includes the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential anti-tubercular activity and other medicinal properties.
Industry: The compound can be used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol include:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol) These compounds share structural similarities, particularly the presence of hydroxyl groups on the benzene ring. the unique combination of the benzothiazole and pyrazole rings in this compound sets it apart, providing distinct chemical and biological properties .
Biological Activity
The compound 4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol , also known as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19N3O2S
- Molecular Weight : 365.45 g/mol
- CAS Number : 300826-21-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazole and benzothiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases and pathways associated with tumor growth.
- Inhibition of ALK5 : Similar compounds have demonstrated potent inhibitory activity against the transforming growth factor-beta (TGF-β) type I receptor (ALK5), with IC50 values in the nanomolar range (e.g., IC50 = 5.5 nM) . This suggests a potential role in modulating TGF-β signaling pathways, which are critical in cancer progression.
- Cell Proliferation Studies : In vitro studies have shown that these compounds can significantly reduce cell proliferation in breast and lung cancer cell lines. The reduction in proliferation is often linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes that play crucial roles in cellular signaling and metabolism:
- HDAC Inhibition : Histone deacetylase (HDAC) inhibitors have been identified among similar compounds, suggesting that this compound might exhibit similar properties. HDAC inhibitors are known for their role in cancer therapy by altering gene expression .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability (over 70% inhibition at 10 µM concentration) after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity.
Case Study 2: Lung Cancer Models
In another study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent inhibition of cell growth. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blot analyses demonstrated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | C20H19N3O2S | 5.5 | ALK5 Inhibition |
| Compound B | C18H16N4O3S | 12 | HDAC Inhibition |
| Target Compound | C20H19N3O2S | TBD | Anticancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
